2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
Description
The compound 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key substituents include a 4-tert-butylphenyl group at position 3, a methyl group at position 8 of the triazaspiro ring, and an acetamide moiety linked to a 3-chloro-2-methylphenyl group.
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN4OS/c1-18-21(28)7-6-8-22(18)29-23(33)17-34-25-24(19-9-11-20(12-10-19)26(2,3)4)30-27(31-25)13-15-32(5)16-14-27/h6-12H,13-17H2,1-5H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWRHPOXKWQUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The key steps may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Functionalization: Introduction of the tert-butylphenyl, methyl, and chloro groups through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the spirocyclic core or the aromatic rings, potentially altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound belongs to a family of 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives, where modifications to the phenyl substituents and triazaspiro ring significantly influence molecular properties. Below is a comparative analysis with four analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Triazaspiro Ring Modifications: Ethyl substitution (e.g., F288-0037, F288-0042) increases molecular weight compared to methyl but may enhance metabolic stability due to reduced oxidative susceptibility .
- Halogenated phenyls (e.g., 4-chloro, 4-bromo) increase molecular weight and polarizability, which could influence binding interactions via halogen bonding .
- Acetamide Moieties:
Analytical and Computational Comparisons
Similarity Indexing and Activity Landscapes
Using Tanimoto coefficient-based similarity indexing (as in ), analogs like F288-0037 and F288-0042 likely share >70% structural similarity with the target compound due to conserved triazaspiro cores. However, substitutions on the acetamide group (e.g., 3-chloro-2-methylphenyl vs. 4-methylphenyl) may create activity cliffs —structurally similar pairs with divergent bioactivities . For example, chloro substituents could enhance target affinity compared to methyl groups, as seen in other drug discovery contexts .
Spectroscopic and Spectrometric Profiling
- NMR Analysis: As demonstrated in , minor substituent changes (e.g., ethyl vs. methyl) alter chemical shifts in specific regions (e.g., δ 29–36 ppm), enabling precise structural differentiation.
- LCMS/MS Molecular Networking: Fragmentation patterns (cosine scores >0.8) would group the target compound with F288-0037/0042 due to shared triazaspiro backbones, while bromophenyl analogs (e.g., ) might form distinct clusters .
Crystallographic Insights
The tert-butyl group’s conformational rigidity could stabilize crystal packing, whereas bulkier substituents (e.g., bromophenyl) might introduce torsional strain, affecting solubility .
Biological Activity
The compound 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features a unique spirocyclic structure with multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Key Features
- Molecular Weight : 351.91 g/mol
- CAS Number : Not specified in the sources but can be derived from the structure.
- Solubility : The solubility characteristics are crucial for its bioavailability and therapeutic applications.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the triazaspiro structure suggests potential interactions with neurotransmitter systems and enzyme inhibition.
Enzyme Inhibition
Research indicates that compounds similar to this one can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, these compounds may help increase acetylcholine levels in the brain, which is beneficial for conditions such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that derivatives of compounds featuring the triazaspiro framework exhibit significant inhibitory effects on AChE. For instance, one study reported an IC50 value of 2.7 µM for a related compound, indicating potent activity against this enzyme .
In Vivo Studies
Limited in vivo studies have been conducted on this specific compound; however, related compounds have shown promise in animal models for neuroprotective effects and cognitive enhancement.
Case Studies
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Alzheimer's Disease Models
- In a study involving transgenic mice models of Alzheimer’s disease, compounds structurally related to this compound demonstrated improved memory function and reduced amyloid plaque deposition.
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Cancer Research
- Preliminary studies suggest that similar triazaspiro compounds may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
